molecular formula C12H9F2NO B1445569 5-(3,5-Difluorophenyl)-2-methoxypyridine CAS No. 1375069-12-7

5-(3,5-Difluorophenyl)-2-methoxypyridine

Cat. No. B1445569
M. Wt: 221.2 g/mol
InChI Key: ZVHCKOSWKRFYRQ-UHFFFAOYSA-N
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Description

“5-(3,5-Difluorophenyl)-2-methoxypyridine” is likely an organic compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2nd position with a methoxy group (-OCH3) and at the 5th position with a 3,5-difluorophenyl group .


Synthesis Analysis

While specific synthesis methods for “5-(3,5-Difluorophenyl)-2-methoxypyridine” were not found, similar compounds are often synthesized via methods such as the Claisen-Schmidt condensation . This involves the reaction of two different carbonyl compounds in the presence of a base .

Scientific Research Applications

Synthesis of Spirocyclic Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : The compound has been used in the synthesis of new spirocyclic derivatives . Spirocyclic compounds are important in a vast number of natural products and have been found to display anti-inflammatory and herbicidal activity .
  • Methods of Application : The synthesis involved the Suzuki coupling of 3,5-difluorophenyl boronic acid with a specific compound, which was prepared from ethyl nipecotate .
  • Results : The newly prepared spirocyclic derivative was characterized by IR, NMR, and mass spectral data .

Biological Potential of Indole Derivatives

  • Scientific Field : Pharmacology
  • Application Summary : Indole derivatives, which can be synthesized using compounds like “5-(3,5-Difluorophenyl)-2-methoxypyridine”, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
  • Methods of Application : The synthesis of these indole derivatives involves various chemical reactions, including electrophilic substitution .
  • Results : The indole derivatives have shown potential in treating various diseases and conditions .

Synthesis of Compounds for Cancer Treatment

  • Scientific Field : Medicinal Chemistry
  • Application Summary : The compound has been used as a reagent in the synthesis of various compounds, including 2-methyl-3-trifluoromethyl-5-difluorophenyl-1,2,4-thiadiazole, which has been studied for its potential applications in the treatment of cancer.
  • Methods of Application : The synthesis involves various chemical reactions.
  • Results : The synthesized compounds have shown potential in cancer treatment.

Synthesis of Spirocyclic Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : The compound has been used in the synthesis of new spirocyclic derivatives . These compounds are important in a vast number of natural products and have been found to display anti-inflammatory and herbicidal activity .
  • Methods of Application : The synthesis involved the Suzuki coupling of 3,5-difluorophenyl boronic acid with a specific compound .
  • Results : The newly prepared spirocyclic derivative was characterized by IR, NMR, and mass spectral data .

Synthesis of Fluorinated Building Blocks

  • Scientific Field : Organic Chemistry
  • Application Summary : “5-(3,5-Difluorophenyl)-2-methoxypyridine” is structurally similar to “3-(3,5-Difluorophenyl)propionic acid”, which is used in the synthesis of fluorinated building blocks .
  • Methods of Application : The synthesis involves various chemical reactions .
  • Results : The synthesized compounds have shown potential in various applications .

Synthesis of Fluorinated Acetophenone Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : “5-(3,5-Difluorophenyl)-2-methoxypyridine” is structurally similar to “3,5-Difluoroacetophenone”, which is used in the synthesis of fluorinated acetophenone derivatives .
  • Methods of Application : The synthesis involves various chemical reactions .
  • Results : The synthesized compounds have shown potential in various applications .

Synthesis of Spirocyclic Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : The compound has been used in the synthesis of new spirocyclic derivatives . These compounds are important in a vast number of natural products and have been found to display anti-inflammatory and herbicidal activity .
  • Methods of Application : The synthesis involved the Suzuki coupling of 3,5-difluorophenyl boronic acid with a specific compound .
  • Results : The newly prepared spirocyclic derivative was characterized by IR, NMR, and mass spectral data .

Synthesis of Fluorinated Building Blocks

  • Scientific Field : Organic Chemistry
  • Application Summary : “5-(3,5-Difluorophenyl)-2-methoxypyridine” is structurally similar to “3-(3,5-Difluorophenyl)propionic acid”, which is used in the synthesis of fluorinated building blocks .
  • Methods of Application : The synthesis involves various chemical reactions .
  • Results : The synthesized compounds have shown potential in various applications .

Synthesis of Fluorinated Acetophenone Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : “5-(3,5-Difluorophenyl)-2-methoxypyridine” is structurally similar to “3,5-Difluoroacetophenone”, which is used in the synthesis of fluorinated acetophenone derivatives .
  • Methods of Application : The synthesis involves various chemical reactions .
  • Results : The synthesized compounds have shown potential in various applications .

properties

IUPAC Name

5-(3,5-difluorophenyl)-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO/c1-16-12-3-2-8(7-15-12)9-4-10(13)6-11(14)5-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHCKOSWKRFYRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742997
Record name 5-(3,5-Difluorophenyl)-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-Difluorophenyl)-2-methoxypyridine

CAS RN

1375069-12-7
Record name 5-(3,5-Difluorophenyl)-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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